![molecular formula C12H13N3O2 B1672055 Farampator CAS No. 211735-76-1](/img/structure/B1672055.png)
Farampator
Übersicht
Beschreibung
Farampator (developmental code names CX-691, ORG-24448, SCH-900460) is an ampakine drug . It was developed by Cortex Pharmaceuticals and licensed to Organon BioSciences for commercial development . The development of this compound was eventually terminated due to concerns about cardiac toxicity . This compound has been investigated for its effect on AMPA receptors and researched for potential use in the treatment of schizophrenia and Alzheimer’s disease .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 231.255 g/mol . Unfortunately, detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Verbesserte Gedächtnisleistung bei älteren Menschen
Farampator wurde hinsichtlich seiner akuten Auswirkungen auf Gedächtnis und Informationsverarbeitung bei gesunden älteren Freiwilligen untersucht. Es wirkt als positiver allosterischer Modulator von AMPA-Typ-Glutamatrezeptoren, die für die hippocampale Langzeitpotenzierung entscheidend sind, einem Mechanismus, der mit der Speicherung und Festigung von Erinnerungen verbunden ist . Die Substanz hat gezeigt, dass sie das Kurzzeitgedächtnis verbessern kann, obwohl sie das episodische Gedächtnis beeinträchtigen kann .
Behandlung kognitiver Störungen
Die Forschung legt nahe, dass this compound bei der Behandlung kognitiver Störungen wie Alzheimer-Krankheit und Schizophrenie von Vorteil sein könnte. Dies ist auf seine Fähigkeit zurückzuführen, die Aktivität von Glutamatrezeptoren zu verstärken und folglich die kognitiven Funktionen zu verbessern .
Neurowissenschaftliche Forschung
In der Neurowissenschaft dient this compound als Werkzeug, um die Rolle von AMPA-Rezeptoren bei Lernen und Gedächtnis zu verstehen. Es wurde verwendet, um Glutamatströme in isolierten Pyramidenneuronen hervorzurufen, die für die Untersuchung der synaptischen Übertragung und Plastizität unerlässlich sind .
Verhaltensneurowissenschaft
Verhaltensstudien haben this compound verwendet, um seine Auswirkungen auf Verhaltensweisen im Zusammenhang mit kognitiven Funktionen zu beurteilen. So konnte beispielsweise gezeigt werden, dass es das Gedächtnis für die Erkennung neuer Objekte und das Aufmerksamkeits-Set-Shifting bei Ratten verbessert .
Pharmakologische Studien
Die modulatorischen Wirkungen von this compound auf AMPA-Rezeptoren machen es zu einem interessanten Forschungsobjekt in der pharmakologischen Forschung. Seine Auswirkungen auf arzneimittelbedingte Nebenwirkungen und Plasmaspiegel können Einblicke in die Pharmakokinetik und Pharmakodynamik von Ampakine-Verbindungen liefern .
Forschung zu Lernen und Gedächtnis
Die Verbindung hat sich in der Forschung zu Lernen und Gedächtnis, insbesondere bei Tiermodellen, als wertvolles Instrument erwiesen. Es wurde verwendet, um Scopolamin-induzierte Defizite in der konditionierten Furcht, die ein Maß für das assoziative Lernen ist, umzukehren .
Safety and Hazards
Farampator is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . It may also pose a possible risk of impaired fertility and harm to an unborn child .
Wirkmechanismus
Target of Action
Farampator, also known by its developmental code names CX-691 and ORG-24448, is an ampakine drug . The primary target of this compound is the AMPA receptor . AMPA receptors are the most abundant subtype of glutamate receptors in the brain, and they play a crucial role in fast excitatory neurotransmission .
Mode of Action
This compound acts as a positive allosteric modulator of AMPA receptors . This means that it enhances the activity of these receptors without directly activating them. By binding to a site on the AMPA receptor, this compound increases the receptor’s response to its natural ligand, glutamate .
Biochemical Pathways
It is known that ampa receptors, the targets of this compound, play a key role in theglutamatergic neurotransmission system . This system is involved in various cognitive functions, including learning and memory .
Pharmacokinetics
A study has shown that subjects reporting side effects had significantly higher plasma levels of this compound than subjects without , suggesting that the drug’s bioavailability and effects may vary among individuals.
Result of Action
This compound has been found to improve short-term memory but appears to impair episodic memory . It has also been reported to decrease the number of switching errors in the continuous trail making test (CTMT), a measure of cognitive flexibility .
Eigenschaften
IUPAC Name |
2,1,3-benzoxadiazol-5-yl(piperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(15-6-2-1-3-7-15)9-4-5-10-11(8-9)14-17-13-10/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVRBYKKGGDPAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=NON=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175413 | |
Record name | Farampator | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
211735-76-1 | |
Record name | Farampator | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211735-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Farampator [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211735761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Farampator | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15012 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Farampator | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FARAMPATOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X6P5N8K2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Farampator?
A1: this compound (CX691) is classified as an "ampakine" drug. It exerts its effects by interacting with AMPA receptors, a type of glutamate receptor found in the brain. [, , ] Specifically, this compound acts as a positive allosteric modulator of AMPA receptors. This means it binds to a site distinct from the glutamate binding site and enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. This enhanced AMPA receptor activity leads to increased synaptic plasticity and neuronal excitability, which are believed to underlie the cognitive-enhancing effects observed in preclinical studies. [, ]
Q2: What is the chemical structure of this compound?
A3: While the provided abstracts don't include specific spectroscopic data, the molecular formula for this compound is C19H23N3O3, and its molecular weight is 341.4 g/mol. [] For a detailed structural representation and further spectroscopic information, it is recommended to consult comprehensive chemical databases or the primary literature on this compound.
Q3: Is there evidence of this compound being synthesized using carbonylative transformations?
A5: Yes, research indicates that this compound can be synthesized using a palladium-catalyzed carbonylative Suzuki-Miyaura coupling reaction. [] This method employs a novel palladium complex and utilizes chloroform as a safe and convenient carbon monoxide source, showcasing a practical approach for this compound synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.